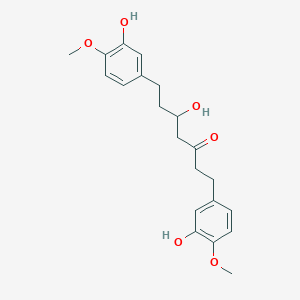
5-Hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one is a compound known for its unique chemical structure and propertiesThis compound is also known by other names such as hexahydrocurcumin and gingerenone A .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one typically involves the coupling of 1,7-dibromoheptane with 3,4-dimethoxyphenylboronic acid under copper-catalyzed conditions . Another method involves the oxidation of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with 3,4-dimethoxyphenylboronic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as TEMPO and hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one involves its interaction with molecular targets and pathways within cells. It is known to exert its effects through the modulation of oxidative stress and inflammatory pathways . The compound can interact with various enzymes and receptors, leading to changes in cellular signaling and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrocurcumin: Another compound with similar antioxidant properties.
Gingerenone A: Shares structural similarities and biological activities.
Uniqueness
5-Hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. Its dual hydroxyl and methoxy groups contribute to its distinct reactivity and biological activities .
Eigenschaften
CAS-Nummer |
924901-48-4 |
|---|---|
Molekularformel |
C21H26O6 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
5-hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one |
InChI |
InChI=1S/C21H26O6/c1-26-20-9-5-14(11-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-21(27-2)19(25)12-15/h5-6,9-12,16,22,24-25H,3-4,7-8,13H2,1-2H3 |
InChI-Schlüssel |
WYXGLTMKAWCXLG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)OC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Chloro-3-(3-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B14184064.png)
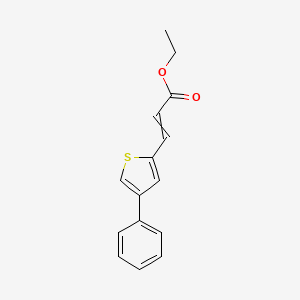
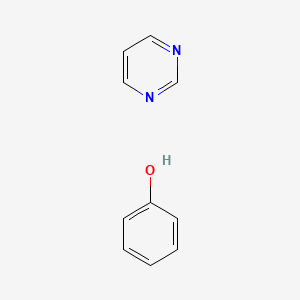
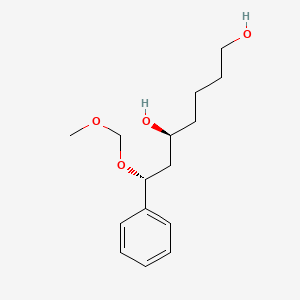
![4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14184088.png)

![2-(Morpholin-4-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14184096.png)
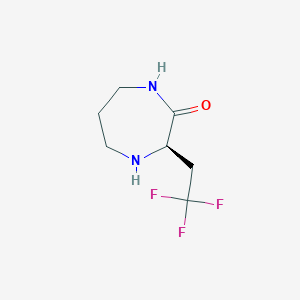
![2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184106.png)
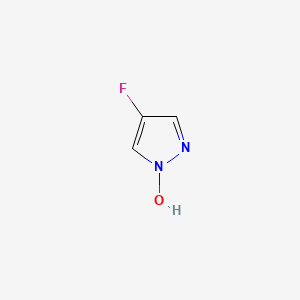

![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
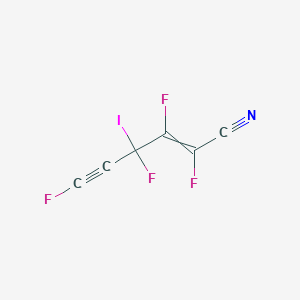
![Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14184145.png)
